Oleyl acrylate
Description
Esterification Reaction Pathways
Esterification represents the most conventional route to oleyl acrylate (B77674), where the hydroxyl group of oleyl alcohol reacts with the carboxyl group (or a derivative) of acrylic acid. Different catalysts and reaction setups have been developed to optimize this transformation.
The reaction of a fatty alcohol like oleyl alcohol with an acid halide, specifically acryloyl chloride, is a direct method for synthesizing the corresponding acrylate ester. acs.org This process is a form of acylation. The reaction typically requires a base, such as triethylamine (B128534) or dimethylaniline, to neutralize the hydrochloric acid (HCl) byproduct that is formed. pageplace.dersc.org Failure to remove the HCl can lead to the formation of chlorinated by-products through addition to the acrylic double bond. pageplace.de
To enhance efficiency and safety, this synthesis can be performed in a continuous flow reactor. rsc.org This setup allows for rapid reaction times, often within minutes, and can significantly minimize the formation of unwanted side-compounds. rsc.org For instance, a study on the synthesis of n-octyl acrylate using a tubular reactor with triethylamine demonstrated excellent conversion and high isolated yields, a process that is analogous for oleyl acrylate production. rsc.org
Table 1: General Conditions for Direct Esterification with Acryloyl Chloride
| Parameter | Description | Source(s) |
|---|---|---|
| Alcohol | Oleyl Alcohol | acs.org |
| Acylating Agent | Acryloyl Chloride | acs.orgpageplace.de |
| Base/HCl Scavenger | Triethylamine or Dimethylaniline | pageplace.dersc.org |
| Reactor Type | Batch or Continuous Flow Tubular Reactor | rsc.org |
| Key Challenge | Formation of HCl and potential side reactions | pageplace.de |
Biocatalysis offers a greener alternative for ester synthesis. The enzyme-catalyzed esterification between oleyl alcohol and acrylic acid can produce this compound under mild conditions. Lipases are commonly employed for this purpose, particularly immobilized forms which allow for easier separation and reuse. mdpi.comresearchgate.net A well-regarded catalyst is the immobilized lipase (B570770) from Candida antarctica (often sold as Novozym 435). acs.org
Research on the synthesis of other oleyl esters, such as oleyl oleate (B1233923), provides valuable insights into optimal conditions. mdpi.comresearchgate.net These reactions can be performed in solvent-free systems or in the presence of non-polar organic solvents like isooctane. researchgate.netacs.org Key parameters that are optimized include reaction time, temperature (typically 40-60°C), the molar ratio of substrates, and the amount of enzyme. mdpi.comacs.org For example, in the synthesis of oleyl ferulate, a related ester, a temperature of 60°C and a specific molar ratio of oleyl alcohol to the acid were used to achieve high productivity. acs.org This enzymatic approach avoids harsh chemicals and high temperatures, aligning with green chemistry principles.
Table 2: Typical Parameters for Enzyme-Catalyzed Esterification
| Parameter | Description | Source(s) |
|---|---|---|
| Alcohol Substrate | Oleyl Alcohol | mdpi.comacs.org |
| Acid Substrate | Acrylic Acid | researchgate.net |
| Biocatalyst | Immobilized Lipase (e.g., from Candida antarctica) | mdpi.comacs.org |
| Reaction Medium | Solvent-free or non-polar organic solvents (e.g., isooctane) | researchgate.netacs.org |
| Temperature | 40 - 60°C | mdpi.comacs.org |
| Key Advantage | Mild reaction conditions, high selectivity, reusable catalyst | mdpi.com |
The synthesis of acrylates via the pyrolysis of β-acetoxypropionate esters is a known industrial pathway, particularly for producing methyl acrylate from bio-based feedstocks like lactic acid or methyl levulinate. orgsyn.orgresearchgate.net This method involves a two-step process. First, an alcohol is used to create an ester of 2-acetoxypropanoic acid (from lactic acid) or 3-acetoxypropionate (from methyl levulinate). orgsyn.orgresearchgate.net In the second step, this intermediate is subjected to high-temperature gas-phase pyrolysis, which causes it to eliminate acetic acid, yielding the desired acrylate ester. orgsyn.org
To produce this compound via this route, one would theoretically need to first synthesize oleyl β-acetoxypropionate. This intermediate would then be pyrolyzed to yield this compound and acetic acid. While this pathway is highly efficient and atom-economic for smaller alkyl acrylates like methyl, ethyl, and butyl esters, its specific application to synthesize this compound from an oleyl β-acetoxypropionate precursor is not prominently documented in the surveyed literature. researchgate.netrsc.org The high boiling point and potential for thermal degradation of the long-chain oleyl intermediate under pyrolysis conditions present significant challenges.
Cross-Metathesis Approaches
Olefin metathesis is a powerful catalytic method for the rearrangement of carbon-carbon double bonds. Cross-metathesis (CM) has emerged as a modern technique to produce functionalized molecules from renewable resources like unsaturated fatty alcohols. orgsyn.org
The synthesis of this compound can be achieved via the cross-metathesis of oleyl alcohol with an acrylate partner, such as methyl acrylate. orgsyn.org This reaction creates α,ω-difunctional monomers, which are valuable as chemical intermediates and polymer precursors. orgsyn.org The reaction is catalyzed by highly efficient and functional-group-tolerant ruthenium-based catalysts, particularly second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts. orgsyn.orgresearchgate.net The HGII catalyst, a phosphine-free ruthenium complex, has been noted for being particularly effective for cross-metathesis reactions involving acrylate esters. researchgate.net
The efficiency of the cross-metathesis reaction to produce this compound is highly dependent on the reaction conditions. orgsyn.org A significant challenge is the potential for the catalyst to be deactivated by the free hydroxyl group of oleyl alcohol. orgsyn.org Research has shown that protecting the alcohol functionality, for instance by converting it to an acetate (B1210297) group (forming oleyl acetate), is a crucial step. orgsyn.org This protection significantly reduces the amount of expensive ruthenium catalyst needed to achieve full conversion and high selectivity for the desired cross-metathesis product. orgsyn.org
Optimization studies focus on catalyst type, catalyst loading, substrate ratio, and the use of protecting groups. orgsyn.org Using the protected oleyl acetate, researchers were able to achieve high conversions and selectivities with significantly lower catalyst loadings compared to the reaction with unprotected oleyl alcohol. orgsyn.org
Table 3: Optimization of this compound Synthesis via Cross-Metathesis
| Reactant | Protecting Group | Catalyst (Type) | Catalyst Loading | Conversion | Selectivity (CM) | Source(s) |
|---|---|---|---|---|---|---|
| Oleyl Alcohol | None | Hoveyda-Grubbs II | 5 mol% | >95% | ~50% | orgsyn.org |
| Oleyl Acetate | Acetate (-OAc) | Hoveyda-Grubbs II | 0.5 mol% | >95% | >95% | orgsyn.org |
Structure
2D Structure
Properties
CAS No. |
13533-18-1 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] prop-2-enoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11- |
InChI Key |
ASAPXSLRMDUMFX-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=C |
Other CAS No. |
13533-18-1 |
Origin of Product |
United States |
Synthesis Methodologies for Oleyl Acrylate
Cross-Metathesis Approaches
Role of Protecting Groups in Metathesis Synthesis Efficiency
In the synthesis of α,ω-difunctional monomers from oleyl alcohol via cross-metathesis with acrylates, the efficiency of the reaction is significantly influenced by the presence of protecting groups on the alcohol functionality. rsc.orgresearchgate.net Research has demonstrated that the introduction of a protecting group is a critical step to achieve high conversions and selectivity while minimizing catalyst loading. rsc.orgresearchgate.net
Table 1: Comparison of Protected vs. Unprotected Oleyl Alcohol in Cross-Metathesis Data synthesized from descriptive findings in the literature.
| Substrate | Protecting Group | Catalyst Loading | Conversion/Selectivity | Key Finding | Source |
|---|---|---|---|---|---|
| Oleyl Alcohol | None | Higher | Lower conversion and selectivity | Free hydroxyl group interferes with the catalyst, reducing efficiency. | rsc.orgresearchgate.net |
| Oleyl Acetate (B1210297) | Acetyl | Significantly Reduced | High conversion and selectivity | Protection prevents catalyst deactivation, enabling lower catalyst use and higher efficiency. | rsc.orgresearchgate.net |
Advanced Bio-sourced Precursor Conversion Techniques
Direct Transesterification of Plant Oil Triglycerides to Acrylic Monomers
An advanced method for producing bio-based acrylic monomers involves the direct transesterification of plant oil triglycerides. ndsuresearchfoundation.orgndsuresearchfoundation.org This one-step process reacts triglycerides from various plant oils with N-(hydroxyethyl)acrylamide in the presence of a catalyst, such as sodium hydroxide, to yield plant oil-based monomers (POBMs). nih.govavestia.com This technique is noted for being efficient and cost-effective, providing a direct route from oils to valuable acrylic monomers. ndsuresearchfoundation.orgndsuresearchfoundation.org
A key advantage of this method is its versatility; it can be applied to a wide range of plant oils, including olive, soybean, canola, sunflower, and linseed oil. ndsuresearchfoundation.orgnih.gov The resulting POBMs contain two types of double bonds: an acrylate (B77674) double bond that readily participates in free-radical polymerization to form linear polymers, and double bonds within the fatty acid chains that remain unreacted during this initial polymerization. ndsuresearchfoundation.org These preserved double bonds offer sites for subsequent post-polymerization modifications, such as oxidative cross-linking. ndsuresearchfoundation.org The properties of the synthesized POBMs and the resulting polymers, such as molecular weight and glass transition temperature (Tg), are directly influenced by the degree of unsaturation in the fatty acid chains of the source plant oil. acs.org
Table 2: Plant Oils Used in Direct Transesterification for Acrylic Monomer Synthesis
| Plant Oil Source | Predominant Fatty Acid Moiety in Monomer | Key Feature of Resulting Monomer | Source |
|---|---|---|---|
| Olive Oil | Oleic Acid (C18:1) | High monounsaturated content. | nih.govavestia.com |
| High-Oleic Soybean Oil | Oleic Acid (C18:1) | High monounsaturated content, allows for higher monomer conversion. | nih.govlongdom.org |
| Canola Oil | Oleic Acid (C18:1) | High monounsaturated content. | nih.govlongdom.org |
| Soybean Oil | Linoleic Acid (C18:2) | High polyunsaturated content. | avestia.comnih.gov |
| Linseed Oil | Linolenic Acid (C18:3) | Very high polyunsaturated content. | nih.gov |
Conversion from Oleyl Alcohol Precursors
Oleyl alcohol is a primary bio-sourced precursor for the synthesis of oleyl acrylate. Several conversion techniques are employed, primarily involving direct esterification or transesterification.
One common method is the direct esterification of oleyl alcohol with acrylic acid. prepchem.comnjit.edu This reaction is typically conducted in a solvent like xylene or toluene, using an acid catalyst such as p-toluenesulfonic acid and a polymerization inhibitor like hydroquinone. prepchem.com The water formed during the reaction is removed to drive the equilibrium towards the ester product, achieving yields of around 80%. prepchem.com The reaction kinetics of the esterification of oleic acid with oleyl alcohol have been studied, showing it to be a second-order reaction, with p-toluenesulfonic acid acting as an effective catalyst. njit.edu Another approach involves a non-catalytic, solvent-free reaction at high temperatures (e.g., 200 °C), which can achieve very high conversion rates (up to 93.59%) by reacting oleyl alcohol with an acid like chlorogenic acid. mdpi.com
A different route involves the reaction of oleyl alcohol with an acyl chloride, such as acryloyl chloride, in the presence of a base like triethylamine (B128534). patsnap.com This reaction is typically performed in a solvent like methylene (B1212753) chloride at low temperatures. patsnap.com The base neutralizes the HCl generated, and the resulting salt is filtered off. patsnap.com Transesterification is another viable pathway, where oleyl alcohol is reacted with an acrylic ester like methyl acrylate, often using a titanate catalyst such as isopropyl titanate. google.com
Table 3: Synthesis of this compound from Oleyl Alcohol Precursors
| Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acrylic Acid | p-Toluenesulfonic acid | Xylene | Reflux | 80% | prepchem.com |
| Acryloyl Chloride | Triethylamine | Methylene Chloride | 0°C to Ambient | Good yields | patsnap.com |
| Methyl Acrylate | Isopropyl titanate | Toluene | 100°C | - | google.com |
| Oleic Acid | p-Toluenesulfonic acid | None | 150-200°C | - | njit.edu |
Oleyl Glycidyl (B131873) Ether as a Precursor for Polyether Monomers
Oleyl glycidyl ether (OlGE) serves as a valuable bio-based monomer for the synthesis of specialized polyethers. rsc.orgrsc.org The synthesis of OlGE is achieved through the etherification of oleyl alcohol with epichlorohydrin. rsc.orgrsc.org This reaction is often carried out as a two-phase process under highly alkaline conditions, utilizing a phase transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) to facilitate the reaction between the immiscible reactants. rsc.orgiagi.or.id This method can produce OlGE with yields up to 71%. rsc.orgrsc.org A known side reaction is the formation of 3-chloroallyl glycidyl ether, which can be removed via distillation. rsc.org
Once synthesized, the highly hydrophobic OlGE monomer can be used in anionic ring-opening polymerization (AROP) to produce well-defined polymers. rsc.orgresearchgate.net It can be polymerized to form homopolymers (poly(oleyl glycidyl ether)) or used in copolymerizations, for example with ethylene (B1197577) oxide, to create amphiphilic block or statistical copolymers. rsc.orgrsc.org These polymerizations are typically initiated using a base and can be controlled to produce polymers with narrow molecular weight distributions (Đ ≤ 1.08). rsc.orgrsc.org The resulting polyethers combine hydrophobic oleyl side chains with a flexible polyether backbone, making them suitable for applications such as surfactants or in drug delivery systems. rsc.orgrsc.org
Table 4: Synthesis of Oleyl Glycidyl Ether (OlGE)
| Reactants | Catalyst System | Conditions | Yield | Key Feature | Source |
|---|---|---|---|---|---|
| Oleyl alcohol, Epichlorohydrin | Phase Transfer Catalyst, NaOH | Two-phase, highly alkaline | Up to 71% | Creates a bio-based hydrophobic monomer. | rsc.orgrsc.org |
Advanced Characterization of Oleyl Acrylate Polymers and Copolymers
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the chemical structure of oleyl acrylate (B77674) polymers. These techniques provide information on the functional groups present, the stereochemistry of the polymer chain, and the electronic transitions within the polymer.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer. researchgate.net For poly(oleyl acrylate) and its copolymers, FTIR spectra reveal characteristic absorption bands that confirm the polymer's structure. The presence of ester groups, a key feature of acrylate polymers, is identified by strong C=O stretching vibrations, typically around 1730 cm⁻¹, and C-O stretching bands. spectroscopyonline.com The long alkyl chain of the oleyl group is evidenced by C-H stretching and bending vibrations. researchgate.net
In the study of urethane (B1682113) acrylates (UAA) and their polyethylene (B3416737) glycol (PEG) derivatives, FTIR is used to track the polymerization. nih.gov The disappearance of the isocyanate (–NCO–) peak around 2269 cm⁻¹ and a decrease in the acrylate double bond (–C=C–) absorption indicate the formation of the polyurethane structure with acrylate end groups. nih.gov For copolymers, such as those with styrene (B11656), the FTIR spectrum will show a combination of the characteristic peaks for both monomer units. spectroscopyonline.com The analysis of plant oil-based acrylic monomers, including this compound, by FTIR confirms the addition of fatty acid acyl moieties to the acrylamide (B121943) fragment. mdpi.com
Table 1: Characteristic FTIR Absorption Bands for this compound Polymers
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| C=O (Ester) | ~1730 | Stretching | spectroscopyonline.com |
| C-O (Ester) | ~1200, ~1100 | Stretching | spectroscopyonline.com |
| -CH₂, -CH₃ (Alkyl) | ~2925, ~2855 | Stretching | nih.gov |
| C=C (Oleyl) | ~1640 | Stretching | nih.gov |
| N-H (Urethane) | ~3300 | Stretching | nih.gov |
| C=O (Urethane) | ~1717-1719 | Stretching | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it invaluable for polymer characterization. iupac.orgd-nb.info Both ¹H and ¹³C NMR are routinely used to analyze this compound polymers.
¹H NMR spectra are used to determine the composition of copolymers and to identify the different types of protons in the polymer structure. researchgate.netias.ac.in For poly(this compound), the signals from the protons on the long alkyl chain of the oleyl group will be prominent. In copolymers, the relative integration of signals corresponding to each monomer unit allows for the calculation of the copolymer composition. researchgate.net Two-dimensional NMR techniques like COSY and TOCSY can be employed to resolve complex, overlapping spectra and assign proton resonances accurately. iupac.org
¹³C NMR spectroscopy provides information on the carbon backbone and side chains. researchgate.net The chemical shifts of the carbonyl carbon and the carbons in the oleyl group are characteristic. The tacticity of the polymer chain, which describes the stereochemical arrangement of the monomer units, can also be studied using ¹³C NMR. d-nb.info Advanced techniques like HSQC and HMBC, which correlate proton and carbon signals, are powerful tools for detailed structural elucidation. iupac.org
While ¹⁹F NMR is not directly applicable to this compound itself, it would be a crucial technique for the characterization of copolymers of this compound with fluorine-containing monomers.
Table 2: Representative NMR Chemical Shifts for this compound-related Polymers
| Nucleus | Polymer Structure | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | Poly(2-ethylhexyl acrylate) | 3.8-4.1 | -OCH₂- (Ester) | ias.ac.in |
| ¹H | Poly(2-ethylhexyl acrylate) | 1.8-2.4 | -CH- (Backbone) | ias.ac.in |
| ¹H | Urethane Acrylate | 5.8, 6.1, 6.4 | Acrylate C=CH₂ | nih.gov |
| ¹³C | Acrylate Monomers | ~165-167 | C=O (Carbonyl) | researchgate.net |
| ¹³C | Acrylate Monomers | ~128-130 | C=C (Vinyl) | researchgate.net |
Molecular Weight and Distribution Analysis
The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.
Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.org The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org A solution of the polymer is passed through a column packed with porous gel; smaller molecules penetrate the pores more effectively and thus have a longer elution time, while larger molecules are excluded from the pores and elute more quickly. lcms.cz
GPC analysis of this compound polymers and copolymers provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). ias.ac.in The PDI is a measure of the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a narrow distribution, which is often desirable for achieving specific material properties. The technique has been used to characterize the chain length distributions in thiol-acrylate photopolymer networks and tall oil-based acrylates. nih.govresearchgate.net
Table 3: GPC Data for Thiol-Acrylate Networks
| Thiol Monomer Functionality | Weight-Average Molecular Weight (M̄w) (Da) | Reference |
| 1 (Monothiol) | 2.3 ± 0.07 × 10⁴ | nih.gov |
| 4 (Tetrathiol) | 3.6 ± 0.1 × 10⁴ | nih.gov |
Viscometric Analysis for Molecular Weight Determination
Viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of polymers. researchgate.net This technique involves measuring the flow time of a dilute polymer solution through a capillary viscometer, such as an Ubbelohde or Oswald viscometer. rsc.orgscribd.com The intrinsic viscosity [η] of the polymer is determined by extrapolating the viscosity data to zero concentration.
The intrinsic viscosity is related to the molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where K and 'a' are constants that depend on the specific polymer-solvent-temperature system. researchgate.net These constants must be determined by calibrating with polymer samples of known molecular weight, often determined by an absolute method like light scattering. While less direct than GPC, viscometry is a relatively simple and cost-effective method for routine molecular weight estimation and for studying polymer-solvent interactions. acs.org
Thermal Analysis Methods
The thermal properties of this compound polymers and copolymers are crucial for understanding their behavior at different temperatures, which dictates their processing conditions and application limits. Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability, degradation, and phase transitions of these materials.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and decomposition characteristics of polymers by measuring the mass loss as a function of temperature in a controlled atmosphere. nih.gov
For copolymers of polypropylene (B1209903) glycol fumarate (B1241708) and acrylic acid, TGA reveals a multi-stage decomposition process. nih.gov The degradation of these copolymers generally begins at temperatures around 140-190°C, with significant mass loss occurring at higher temperatures, and the formation of a solid residue at the end of the process. nih.gov The thermal stability of such copolymers can be influenced by their composition; for instance, a higher content of polypropylene glycol fumarate can lead to greater thermostability. nih.gov
In the context of acrylate photopolymers, TGA, in conjunction with other techniques like Fourier-transform infrared spectroscopy, helps in analyzing curing behavior and thermal stability. tum.de The degradation of polyacrylates in an inert atmosphere is understood to occur through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov
Studies on copolymers of acrylic acid with other monomers, such as styrene, have shown that the thermal stability can decrease with an increasing acrylic acid content. gla.ac.uk The thermal degradation of metal salts of poly(acrylic acid) has been found to proceed via a free radical decomposition mechanism, with the stability being dependent on the specific metal ion involved. gla.ac.uk
Table 1: TGA Data for Polypropylene Glycol Fumarate-Acrylic Acid (p-PGF-AA) Copolymers
| Copolymer Composition (p-PGF:AA, mol. %) | Initial Degradation Temp. (°C) | Main Decomposition Range (°C) | Residual Mass at 550°C (%) |
| 30.05:69.95 | ~140 | 140 - 530 | ~11 |
| 45.13:54.87 | Not specified | 250 - 550 | ~15 |
| 61.21:39.79 | ~190 | 190 - 370 | Not specified |
Data synthesized from findings on similar acrylate copolymer systems. nih.gov
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. trb.org This technique is sensitive to endothermic and exothermic processes occurring in the material, such as phase transitions and chemical reactions. trb.org
For copolymers incorporating long-chain acrylates, DTA can be used to characterize the melting transitions of the crystalline side chains. capes.gov.br In studies of copolymers of n-octadecyl acrylate with lower acrylate homologs, including those with oleyl side chains, DTA helps in determining the heats of fusion and understanding how the presence of amorphous comonomer units affects the crystallinity. capes.gov.br
The thermal degradation of copolymers based on metal salts of acrylic acid has also been investigated using DTA, in conjunction with TGA and DSC. gla.ac.uk These analyses help to elucidate the mechanisms of polymer degradation. gla.ac.uk
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful technique for studying phase transitions in polymers, such as the glass transition (Tg), crystallization, and melting. hu-berlin.de It measures the heat flow into or out of a sample as a function of temperature or time. hu-berlin.de
In the context of this compound copolymers, DSC is instrumental in characterizing the influence of the long, flexible oleyl side chain. For instance, in copolymers of oleyl glycidyl (B131873) ether and ethylene (B1197577) oxide, the presence of the oleyl side chain shifts the glass transition temperature to lower values compared to polyethylene glycol. rsc.org DSC is also used to determine melting temperatures and enthalpies, providing insights into the crystalline nature of the polymer. rsc.org
For copolymers containing crystalline components like stearyl methacrylate (B99206) and amorphous components like poly(oleyl methacrylate), DSC helps in understanding the thermal properties and phase behavior. acs.org The technique can reveal the melting and crystallization temperatures, which are crucial for applications that rely on the material's phase behavior. acs.org
DSC studies on photocurable acrylate systems show that curing can be initiated thermally at elevated temperatures, indicated by an exothermic peak in the DSC thermogram. tum.de The glass transition temperature of the cured polymer can also be determined from subsequent heating cycles. tum.de
Table 2: DSC Data for Various Acrylate Polymers and Copolymers
| Polymer System | Transition | Temperature (°C) | Notes |
| Poly(oleyl glycidyl ether) Copolymers | Glass Transition (Tg) | < -60 | Lower Tg due to flexible oleyl side chain. rsc.org |
| Acrylate Photopolymer A | Thermal Curing Onset | ~200 | Exothermic peak observed. tum.de |
| Acrylate Photopolymer B | Thermal Curing Onset | ~210 | Exothermic peak observed. tum.de |
| Cured Acrylate Photopolymers | Glass Transition (Tg) | ~40 | Observed in the second heating cycle. tum.de |
Structural and Morphological Characterization
The performance of this compound polymers and copolymers is intrinsically linked to their solid-state structure and morphology. Techniques such as X-ray diffraction and electron microscopy provide detailed information about the arrangement of polymer chains and the shape and size of polymer particles.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)
X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. sciencepublishinggroup.com In polymers with long alkyl side chains, like those derived from this compound, XRD can confirm the presence of crystalline domains arising from the packing of these side chains. researchgate.net For instance, in copolymers of n-octadecyl acrylate, XRD is used alongside DSC to study the side-chain crystallinity. capes.gov.br
Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structural features, typically in the range of 1 to 100 nanometers. scispace.com SAXS is particularly useful for studying the morphology of block copolymers and other nanostructured polymer systems. scispace.com In studies of copolymers containing both crystalline and amorphous blocks, such as poly(stearyl methacrylate) and poly(oleyl methacrylate), SAXS can be used to analyze the lamellar structures and the thickness of crystalline and amorphous domains. acs.org
For fully acrylic block copolymers like poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), SAXS is employed to determine the Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the polymer blocks and influences the resulting morphology. mdpi.com
Electron Microscopy (SEM, TEM, FIB-SEM) for Particle Morphology
Electron microscopy techniques are indispensable for visualizing the morphology of polymer materials at high resolution. azom.com
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of materials. pressbooks.pub It is used to examine the shape, size, and surface features of polymer particles and films. azom.compressbooks.pub For example, in the study of polymer blends or composites, SEM can reveal the distribution of different phases and fillers. azom.com The morphology of polymer networks, such as those formed from the photopolymerization of acrylate monomers, can be observed using SEM, showing how factors like monomer ratios influence the network structure. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. mdpi.com To use TEM, the sample must be thin enough for the electron beam to pass through. mdpi.com TEM is valuable for observing the nanoscale morphology of block copolymers, polymer blends, and nanocomposites. azom.comnih.gov For instance, in nanohybrid materials composed of a copolymer and nano-silica, TEM can visualize the dispersion of the nanoparticles within the polymer matrix. nih.gov Dynamic processes, such as polymer fluctuations during phase transitions, can also be observed in real-time using specialized TEM techniques. mdpi.com
Focused Ion Beam Scanning Electron Microscopy (FIB-SEM) is a technique that combines an SEM with a focused ion beam, which can be used to mill away material from the sample surface. This allows for the three-dimensional reconstruction of the internal structure of the material, providing a comprehensive understanding of its morphology. thermofisher.com
Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS)
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for analyzing polymers, providing detailed information about molecular structure, conformation, and chemical bonding. semi.ac.cnhoriba.com The technique relies on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecules in the sample. paint.org For polymers like those containing this compound, Raman spectroscopy is particularly advantageous for several reasons. The C-C and C=C bonds that form the backbone and side chains of many polymers are strong Raman scatterers. semi.ac.cn This allows for effective monitoring of polymerization, as the intensity of the v(C=C) stretching vibration from the monomer decreases upon conversion to the polymer's saturated backbone. semi.ac.cnhoriba.com
Key vibrational bands in acrylate polymers can be assigned to specific molecular motions. For instance, in acrylic resins, characteristic peaks for C-O and C=O groups can be identified. researchgate.net The technique can be used to study the kinetics of copolymerization and determine the composition of each monomer in the resulting copolymer by analyzing the intensity ratios of their characteristic bands. semi.ac.cn Fourier Transform (FT) Raman spectroscopy, often utilizing near-infrared lasers, is particularly useful for polymer analysis as it minimizes fluorescence, a common issue with polymer samples. paint.org
| Wavenumber (cm⁻¹) | Assignment | Significance in Polymer Analysis |
|---|---|---|
| ~1730 | v(C=O) stretch | Characteristic of the acrylate ester group. semi.ac.cn |
| ~1635 | v(C=C) stretch | Indicates the presence of unreacted monomer; its disappearance signals polymerization. semi.ac.cnhoriba.com |
| ~1445 | CH₂ deformation | Relates to the polymer backbone and alkyl side chains. paint.org |
| ~800-900 | C-C stretch | Provides information on the polymer backbone structure. semi.ac.cn |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within the top 10 nm of a material's surface. micro.org.aunottingham.ac.uk The method involves irradiating a solid surface with X-rays under ultra-high vacuum, causing the emission of core-level electrons. micro.org.au The binding energy of these emitted photoelectrons is unique to each element and its chemical environment, allowing for detailed surface characterization. micro.org.au
For this compound polymers and copolymers, XPS is invaluable for verifying surface composition, identifying surface modifications or contamination, and analyzing the distribution of different monomer units at the surface. thermofisher.comresearchgate.net For example, in copolymers, XPS can quantify the relative amounts of each constituent at the surface, which may differ from the bulk composition due to surface energy effects. nottingham.ac.uk High-resolution scans of specific elemental peaks (e.g., C 1s, O 1s) can be deconvoluted to identify different functional groups, such as C-C/C-H, C-O (ether/alcohol), and O-C=O (ester), based on small shifts in binding energy. This capability is crucial for confirming the chemical structure and purity of the polymer surface. researchgate.netresearcher.life
| Binding Energy (eV) | Assignment | Functional Group Example |
|---|---|---|
| ~285.0 | C 1s | C-C, C-H (Alkyl chains) |
| ~286.5 | C 1s | C-O (Ether/Alcohol) |
| ~289.0 | C 1s | O-C=O (Ester) |
| ~532.0 | O 1s | C=O (Ester) |
| ~533.5 | O 1s | C-O (Ester) |
Note: Exact binding energies can vary slightly based on the specific chemical environment and instrument calibration.
Neutron Reflectometry and Atomic Force Microscopy (AFM) for Lamellar Structure Analysis
Neutron Reflectometry (NR)
Neutron reflectometry is a powerful technique for studying the structure of thin films and surfaces at the nanometer scale. kpi.uadiva-portal.org It is particularly well-suited for analyzing soft matter, including polymer films, because it can determine the layer thickness, density, and interfacial roughness. kpi.uatennessee.edu The technique works by directing a beam of neutrons at a flat surface and measuring the intensity of the reflected neutrons as a function of angle or wavelength. tennessee.edu A key advantage of NR is its sensitivity to isotopes, especially hydrogen and its isotope deuterium, which allows for contrast matching to highlight specific components within a multilayered structure. diva-portal.org
In the context of this compound copolymers, NR has been instrumental in analyzing self-assembled structures. For instance, in random copolymers of sodium acrylate and this compound, NR was used to probe the formation of lamellar structures. nih.gov These studies revealed that the copolymers self-assemble into well-defined layers consisting of hydrophilic sodium acrylate segments and hydrophobic this compound side chains. nih.gov NR measurements, performed in situ under humid conditions, demonstrated that these lamellar materials could reversibly absorb and release water, leading to expansion and contraction of the domain spacing on a sub-nanometer level. nih.gov This provides direct evidence of the film's internal architecture and its response to external stimuli.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale precision. researchgate.netresearchgate.net It operates by scanning a sharp tip attached to a cantilever across the surface. preprints.org The deflection of the cantilever due to forces between the tip and the sample is measured, allowing for the generation of a detailed surface map. preprints.org AFM is exceptionally useful for polymer science because it can visualize morphology, such as lamellar structures, crystalline domains, and phase separation, without requiring special sample preparation like staining or coating. preprints.orgutwente.nlmccrone.com
AFM has been used in conjunction with NR to provide a comprehensive understanding of the lamellar structures in this compound copolymers. nih.gov While NR provides an averaged profile of the structure perpendicular to the surface, AFM gives a direct-space visualization of the surface morphology. kpi.uautwente.nl In studies of sodium acrylate/oleyl acrylate copolymers, AFM measurements confirmed the formation of multilayered lamellar structures. nih.gov The technique can distinguish between different phases in a copolymer blend based on variations in local mechanical properties (e.g., modulus), which are detected in phase imaging or force modulation modes. researchgate.net This dual approach, combining the depth-profiling capability of NR with the surface imaging of AFM, allows for a full characterization of the complex three-dimensional morphology of these polymer films. kpi.ua
| Characterization Technique | Finding | Value/Observation |
|---|---|---|
| Neutron Reflectometry (NR) | Controllable Domain Spacing | 2 - 6 nm nih.gov |
| NR (in situ) | Reversible Expansion/Contraction with Humidity | Sub-1 nm level nih.gov |
| Atomic Force Microscopy (AFM) | Morphology Confirmation | Visualization of multilayered lamellar formation nih.gov |
Theoretical and Computational Investigations of Oleyl Acrylate Systems
Quantum Chemical Calculations
Quantum chemical calculations, which solve the Schrödinger equation with various levels of approximation, are fundamental to understanding the intrinsic properties of the oleyl acrylate (B77674) monomer. scienceopen.com These methods provide highly accurate data on molecular systems, forming the basis for predicting reactivity and exploring reaction mechanisms. rsdjournal.org
The electronic structure of a molecule is paramount in determining its chemical reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the electron distribution within the oleyl acrylate molecule. mdpi.com By calculating the wave function and electron density, researchers can determine key electronic descriptors that govern the molecule's behavior in chemical reactions. mdpi.com
These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity, with a smaller gap often suggesting higher reactivity. For this compound, the electron-rich double bond of the acrylate group and the long, nonpolar oleyl chain create distinct electronic regions. DFT calculations can generate electrostatic potential maps, visually identifying the electrophilic and nucleophilic sites. The carbon-carbon double bond of the acrylate moiety is identified as the primary site for radical attack during polymerization.
Key electronic properties calculated for reactivity analysis are summarized below.
Table 1: Key Electronic Properties and Their Significance in Reactivity Prediction| Calculated Property | Significance for this compound | Computational Method |
|---|---|---|
| HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons, crucial for predicting its role in polymerization initiation and propagation. | DFT, Ab initio methods |
| Electron Density Distribution | Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying sites susceptible to chemical attack. | DFT |
| Electrostatic Potential (ESP) | Maps the charge distribution, highlighting the reactive centers, particularly the polarization of the acrylate C=C bond. | DFT |
| Mulliken/NPA Charges | Quantifies the partial charge on each atom, offering insight into the electrostatic interactions that guide intermolecular forces and reaction pathways. | Ab initio, DFT |
Quantum chemistry is an indispensable tool for elucidating complex reaction mechanisms at the atomic level, a task that can be experimentally challenging. su.searxiv.orgrsc.org For the polymerization of this compound, these calculations can map the potential energy surface for each elementary step, including initiation, propagation, and termination.
A significant area of investigation for acrylate polymerization is the prevalence of secondary reactions that influence the final polymer architecture, such as branching and cross-linking. mdpi.com Ab initio calculations have been successfully employed to predict a consistent set of intrinsic rate coefficients for these secondary reactions in acrylate free-radical polymerization. mdpi.com These reactions include:
Backbiting: An intramolecular chain transfer reaction where a growing polymer radical abstracts a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical.
β-Scission: The cleavage of a carbon-carbon bond beta to a radical center, which can result in chain scission and the formation of a terminal double bond.
Macromonomer Propagation: The addition of a growing radical chain to a terminal double bond on another polymer chain.
Computational studies have shown that the energy barriers for these reactions are highly dependent on the conformation and tacticity of the polymer chain. mdpi.com By modeling the transition state structures, researchers can understand the steric and electronic factors that favor one reaction pathway over another, providing critical data for kinetic models. mdpi.com
Table 2: Secondary Reactions in Acrylate Polymerization Studied by Quantum Chemistry
| Reaction | Description | Insights from Calculations |
|---|---|---|
| Backbiting (Intramolecular H-transfer) | A growing radical abstracts a hydrogen from its own chain, forming a tertiary mid-chain radical. | Calculation of activation barriers reveals the likelihood of short-chain vs. long-chain branching. |
| β-Scission | A mid-chain radical leads to the cleavage of the polymer backbone. | Determines the rate of polymer degradation and changes in molecular weight distribution under specific conditions. |
| Chain Transfer to Polymer | A growing radical abstracts a hydrogen from another polymer chain, leading to long-chain branching. | Helps quantify the degree of branching, which affects material properties like viscosity and melt strength. |
| Macromonomer Propagation | A radical adds to a terminal double bond formed via termination or β-scission. | Explains the formation of complex, branched, and potentially cross-linked polymer architectures. |
Molecular Modeling and Simulations
While quantum mechanics describes the chemistry of bonding and reactions, molecular modeling and simulation techniques are used to explore larger-scale phenomena, such as the polymerization process and the resulting structure of poly(this compound). acs.orgmdpi.com These methods treat molecules as collections of atoms connected by springs, allowing for the simulation of systems containing thousands or even millions of atoms over time. acs.org
Molecular simulations can model the dynamic process of polymerization, providing insights that bridge the gap between single-molecule reactivity and macroscopic material properties. mpg.de Kinetic Monte Carlo (kMC) simulations, in particular, are well-suited for this purpose. By using the rate coefficients derived from quantum chemical calculations, kMC simulations can model the stochastic nature of radical polymerization. mdpi.com
These simulations can predict key characteristics of the resulting poly(this compound), such as:
Molar Mass Distribution (MMD): The distribution of polymer chain lengths.
Branching Density: The number of branches per polymer chain.
Conversion: The extent of monomer consumption over time.
Simulations allow researchers to perform virtual experiments, systematically varying conditions like temperature, monomer concentration, and initiator concentration to see how they affect the final polymer structure. mpg.de This predictive capability is crucial for optimizing reaction conditions to achieve desired material properties. For instance, simulations can show how increasing the temperature might increase the rate of β-scission, leading to a lower average molecular weight. mdpi.com
The long, flexible oleyl side chain of poly(this compound) plays a dominant role in determining the polymer's physical properties. Molecular dynamics (MD) simulations are the primary tool for studying the conformational behavior and spatial arrangement of these polymer chains. acs.org
Generic bead-spring models, often employed in MD simulations, can be used to study the fundamental principles of how these long side chains pack and interact. acs.org For large systems and long timescales, coarse-grained (CG) models are particularly effective. In a CG model, a group of atoms (e.g., the oleyl chain) is represented as a single bead, reducing computational cost while retaining the essential physics of the system. acs.orgnih.gov
These simulations provide detailed information on:
Side-Chain Crystallinity: The tendency of the long oleyl groups to align and form ordered, crystalline domains, a known phenomenon in poly(n-alkyl acrylates). researchgate.net This behavior is highly dependent on temperature.
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Simulations can probe the molecular motions associated with this transition.
Table 3: Simulation Methods for Analyzing Poly(this compound) Architecture
| Architectural Feature | Simulation Technique | Key Insights |
|---|---|---|
| Polymer Coil Dimensions | All-Atom or Coarse-Grained Molecular Dynamics (MD) | Radius of gyration, end-to-end distance in various solvents or in the melt. |
| Side-Chain Packing & Crystallinity | Coarse-Grained MD | Prediction of melting temperature (Tm) of side-chain crystals; understanding the influence of branching on packing efficiency. |
| Amorphous Phase Dynamics | All-Atom MD | Simulation of segmental motion, diffusion of small molecules within the polymer matrix, and prediction of glass transition temperature. |
| Response to Temperature | MD Simulations | Modeling the transition from ordered side-chain structures at low temperatures to disordered states at high temperatures. |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
QSPR and QSAR are statistical, ligand-based modeling methods that aim to predict the properties or biological activities of chemicals based on their molecular structure. meilerlab.orgresearchgate.net A QSPR/QSAR model is a mathematical equation that correlates numerical descriptors of a molecule's structure with an observed property or activity. meilerlab.org
For this compound and its derivatives, QSPR models could be developed to predict important physical properties like boiling point, viscosity, or glass transition temperature of the corresponding polymer. QSAR models could be used to estimate toxicological endpoints or environmental fate, which is a key component of modern chemical risk assessment. nih.gov
The development of a QSPR/QSAR model involves several steps:
Data Collection: Assembling a training set of molecules with experimentally measured values for the property of interest.
Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that encode structural, electronic, or physicochemical features. Quantum chemical methods are increasingly used to calculate highly informative descriptors. nih.govrsc.org
Model Building: Using statistical methods (e.g., multiple linear regression, neural networks) to find a correlation between the descriptors and the property.
Validation: Testing the model's predictive power on a set of molecules not used in the training process.
For a molecule like this compound, a wide range of descriptors would be calculated to build a robust model.
Table 4: Potential QSPR/QSAR Descriptors for this compound
| Descriptor Type | Example Descriptors | Property Predicted |
|---|---|---|
| Topological | Molecular Weight, Atom Count, Branching Index | Boiling Point, Density, Viscosity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Solubility, Bioaccumulation, Skin Permeation |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Reactivity, Intermolecular Binding Affinity, Toxicity |
| Geometric | Molecular Surface Area, Molecular Volume | Diffusion Rate, Steric Effects in Biological Binding |
These computational models represent a cost-effective and rapid screening tool to estimate the properties of novel acrylate monomers before they are synthesized, guiding the design of polymers with tailored characteristics.
Environmental Impact Assessment Methodologies
The environmental performance of polymers, including those derived from this compound, is increasingly scrutinized. Methodologies like Life Cycle Assessment (LCA) and specialized software tools provide a framework for evaluating environmental burdens.
Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. venturewell.org In the context of polymer design, LCA is a crucial tool for comparing the environmental footprint of bio-based polymers, such as those potentially derived from oleyl sources, with their petroleum-based counterparts. chalmers.secore.ac.uk The goal is to identify environmental "hotspots" in the production process and guide the development of more sustainable materials. chalmers.secore.ac.uk
The process involves a "cradle-to-gate" or "cradle-to-grave" analysis, considering factors like raw material acquisition, manufacturing processes, transportation, use, and end-of-life scenarios such as recycling or biodegradation. venturewell.orgchalmers.se For bio-based polymers, the LCA includes forestry or agricultural activities, biomass processing, and the polymerization of monomers. chalmers.se
Studies on acrylic polymers have shown that replacing fossil-based raw materials with biomass-derived alternatives can lead to a reduction in environmental impact in certain categories, such as a lower carbon footprint. mdpi.com However, it is not always the case that bio-based polymers are environmentally superior across all impact categories. chalmers.semdpi.com For instance, a bio-based acrylic polymer might show a reduced global warming potential but higher impacts in areas like acidification or eutrophication compared to a conventional fossil-based polymer. chalmers.se A sensitivity analysis in one study demonstrated that the choice of biopolymer is critical; a polysaccharide-based biopolymer reduced environmental impact in 4 out of 19 categories, while a protein-based alternative showed reductions in 16 out of 19 categories. mdpi.comnih.gov
The functional unit, for example, 1 kg of the manufactured polymer, serves as a reference for comparing different systems. core.ac.ukmdpi.com Databases like Ecoinvent are often used in conjunction with software such as OpenLCA to perform these assessments. mdpi.com The results help in making informed decisions to steer technological development towards more environmentally benign processes from an early stage. core.ac.uk
| Impact Category | Bio-based Polymer (Polysaccharide-derived) vs. Standard Acrylic Resin mdpi.com | Bio-based Sodium Polyacrylate vs. Fossil-based Polymer chalmers.se |
| Global Warming Potential (Carbon Footprint) | 9% reduction | Lower for 3 out of 4 bio-based polymers studied |
| Acidification Potential | Higher impact | Higher impact |
| Eutrophication Potential | Higher impact | Higher impact |
| Photochemical Ozone Creation Potential | Higher impact | Higher impact |
| Number of Categories with Reduced Impact | 4 out of 19 | 1 out of 4 (GWP) |
Specialized software tools have been developed to aid in the environmental assessment of chemical syntheses. One such tool is the Environmental Assessment Tool for Organic Syntheses (EATOS). researchgate.netuni-oldenburg.deuni-oldenburg.de EATOS allows for a quantitative comparison of different reaction pathways to identify the most environmentally benign approach. researchgate.net
The software works by creating a mass balance of a chemical reaction, taking into account all substrates, reagents, solvents, and auxiliary materials used, as well as the products and waste generated. uni-oldenburg.de This enables the calculation of various metrics to evaluate the efficiency and environmental impact of a synthesis.
In a study on the synthesis of α,ω-difunctional monomers from oleyl alcohol and methyl acrylate, EATOS was used to compare different reaction conditions. researchgate.net The analysis revealed that introducing a protecting group for the alcohol functionality was a necessary step to minimize waste and use raw materials more efficiently, despite adding extra steps to the synthesis. researchgate.net The program helps to visualize and quantify the trade-offs involved in different synthetic strategies, guiding chemists toward greener and more sustainable processes.
Thermodynamic and Kinetic Modeling of Chemical Reactions
Understanding the thermodynamics and kinetics of polymerization is fundamental to controlling the reaction process and the final properties of the polymer. For this compound, this involves modeling the complex interplay of various reaction steps.
Kinetic models for acrylate polymerization often rely on a set of rate coefficients for each elementary reaction. chemrxiv.orgrsc.org These parameters can be determined experimentally or through computational methods. For instance, the propagation rate coefficient (k_p) is a key parameter that can be measured using techniques like pulsed-laser polymerization size-exclusion chromatography (PLP-SEC). rsc.org
The heat of polymerization is a significant thermodynamic factor in acrylate reactions. For acrylic acid, the polymerization enthalpy is approximately -77.4 kJ·mol⁻¹. acs.org This high exothermicity requires careful thermal management to maintain isothermal conditions during the reaction, as temperature fluctuations can significantly affect the reaction kinetics and potentially lead to runaway reactions. acs.org
Computational chemistry, specifically ab initio calculations, has emerged as a powerful tool for predicting the rate coefficients of secondary reactions that are difficult to measure experimentally. mdpi.com These calculations can provide a complete and consistent dataset of intrinsic rate coefficients for reactions such as backbiting, β-scission, and chain transfer. mdpi.com
Kinetic Monte Carlo (kMC) simulations can then use this data to model the polymer structure and properties under various experimental conditions, bridging the gap between computational predictions and experimental results. mdpi.com
The solvent also plays a crucial role in the kinetics of acrylate polymerization. Studies have shown that solvent-induced cage effects can significantly influence the rate of reactions like backbiting. chemrxiv.org Therefore, thermodynamic and kinetic models must account for the specific solvent environment to accurately predict polymerization behavior. chemrxiv.org
| Parameter | Description | Typical Value/Significance | Source |
| Propagation Rate Coefficient (k_p) | Rate at which monomer units are added to the growing polymer chain. | Varies with monomer structure and temperature. For acrylates, it's on the order of 10³ s⁻¹. | rsc.org |
| Heat of Polymerization (ΔH_p) | Enthalpy change during polymerization. | Highly exothermic for acrylates (e.g., -77.4 kJ·mol⁻¹ for acrylic acid), requiring efficient heat removal. | acs.org |
| Activation Energy (E_a) | The minimum energy required to initiate a chemical reaction. | Varies for different reaction steps (initiation, propagation, termination). For thermal polymerization of acrylic acid, E_a for the Michael addition reaction was found to be 78.8 kJ mol⁻¹. | researchgate.net |
| Backbiting Rate Constant | Rate of intramolecular hydrogen transfer, leading to short-chain branching. | Influenced by temperature and solvent. Activation energy can be around 2 kcal/mol higher in the gas phase compared to in solution. | chemrxiv.org |
Research on Environmental Fate and Biodegradation of Oleyl Acrylate Polymers
Biodegradation Mechanisms and Pathways
The biodegradation of oleyl acrylate (B77674) polymers is a complex process involving both microbial and abiotic factors. The primary mechanism for initiating the breakdown of these polymers is the enzymatic cleavage of the ester linkage, which is susceptible to hydrolysis. This initial step releases oleyl alcohol and a poly(acrylic acid) backbone, which are then subject to further degradation.
Microbial Degradation by Isolated Bacterial and Fungal Strains
The biodegradation of oleyl acrylate polymers is facilitated by a variety of microorganisms capable of breaking down the polymer's constituent parts. While studies specifically isolating microorganisms on this compound polymers are limited, research on analogous long-chain alkyl acrylates and the individual components—oleyl alcohol and polyacrylates—provides strong evidence for the types of microbial communities involved.
Bacterial strains, particularly from the genus Pseudomonas, have been shown to utilize long-chain fatty alcohols like oleyl alcohol as their sole carbon source. atamanchemicals.com The bacterium Alcaligenes faecalis has been identified in the degradation of acrylic-based paints and can metabolize acrylate. asm.orgnih.govasm.orgresearcherslinks.com
Fungal species are also significant degraders. Genera such as Aspergillus, Penicillium, Candida, and Pichia have been reported to utilize oleyl alcohol. atamanchemicals.com White-rot fungi, such as Pleurotus ostreatus and Phanerochaete chrysosporium, are known to degrade various acrylic copolymers, suggesting their potential role in the breakdown of the polyacrylate backbone. nih.govresearchgate.net The degradation of polyurethane acrylate blends with acrylated epoxidized soybean oil by Chaetomium globosum further indicates the capability of fungi to attack acrylate-based polymers. researchgate.net
A study on acrylic-based paint biodegradation by Alcaligenes faecalis demonstrated significant degradation (68%) over 14 days, highlighting the potential of this bacterium in bioremediation of acrylate-contaminated sites. researcherslinks.commdpi.com
Table 1: Microorganisms Involved in the Degradation of this compound Polymer Components
| Component | Microbial Strain/Group | Reference |
|---|---|---|
| Oleyl Alcohol | Pseudomonas sp. | atamanchemicals.com |
| Oleyl Alcohol | Candida sp. | atamanchemicals.com |
| Oleyl Alcohol | Pichia sp. | atamanchemicals.com |
| Oleyl Alcohol | Aspergillus sp. | atamanchemicals.com |
| Oleyl Alcohol | Penicillium sp. | atamanchemicals.comcir-safety.org |
| Acrylate/Polyacrylate | Alcaligenes faecalis | asm.orgnih.govasm.orgresearcherslinks.com |
| Polyacrylate Copolymers | Pleurotus ostreatus | nih.govresearchgate.net |
| Polyacrylate Copolymers | Phanerochaete chrysosporium | nih.govresearchgate.net |
Identification of Enzymes and Metabolic Pathways Involved in Degradation
The enzymatic degradation of this compound polymers initiates with the hydrolysis of the ester bond linking the oleyl group to the polyacrylate backbone. This reaction is primarily catalyzed by non-specific esterases and lipases. sigmaaldrich.comnih.goveuropa.eu These enzymes cleave the ester linkage to yield oleyl alcohol and poly(acrylic acid).
Enzymatic Hydrolysis: The hydrolysis of long-chain fatty acid esters is a well-established enzymatic process. sigmaaldrich.com Lipases from various microbial sources, such as Candida cylindracea and Rhizomucor miehei, have demonstrated the ability to hydrolyze fatty esters. nih.gov The enzymatic hydrolysis of fatty acid-based polyol esters can be carried out by lipases from microorganisms like Thermomyces lanuginosus and Aspergillus. google.com
Metabolic Pathway of Oleyl Alcohol: Once liberated, oleyl alcohol, an unsaturated fatty alcohol, can be metabolized by various microorganisms. atamanchemicals.comnih.govfrontiersin.org The metabolic pathway likely involves the oxidation of the alcohol group to an aldehyde and subsequently to a carboxylic acid (oleic acid) by alcohol and aldehyde dehydrogenases. europa.eu The resulting oleic acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units of acetyl-CoA, which can then be utilized in the citric acid cycle for energy production.
Metabolic Pathway of Acrylate: The degradation of the acrylate moiety has been studied in Alcaligenes faecalis. This bacterium metabolizes acrylate to β-hydroxypropionate via an acrylase enzyme. asm.orgnih.govasm.org This conversion is a key step in the detoxification and assimilation of acrylate. The β-hydroxypropionate can then be further metabolized. The gene acuI has been identified as playing a role in acrylate resistance and catabolism in marine bacteria. plos.org
Abiotic Degradation Pathways (e.g., Photo-oxidation, Hydrolysis)
In addition to microbial action, abiotic factors contribute to the degradation of this compound polymers.
Photo-oxidation: Photo-oxidation, the degradation resulting from the combined action of light and oxygen, is a significant factor in the weathering of many polymers. rsc.orgarxiv.org For polymers with long alkyl side chains, like poly(this compound), the initial photo-oxidative attack is often on the side chain. mdpi.comrsc.org UV radiation can lead to the formation of free radicals on the polymer, which then react with oxygen in a chain reaction. arxiv.org This process can cause chain scission of the polymer backbone and alter the chemical structure of the oleyl side chain, potentially leading to increased brittleness and fragmentation of the material. The presence of a double bond in the oleyl group may also be a site for photo-oxidative reactions.
Hydrolysis: The ester linkages in this compound polymers are susceptible to chemical hydrolysis, a process where water molecules break the ester bonds. google.com While generally a slow process at ambient environmental temperatures, hydrolysis can be a significant degradation pathway, particularly in aqueous environments. nih.gov This abiotic process, similar to enzymatic hydrolysis, would release oleyl alcohol and poly(acrylic acid), making them available for further microbial degradation. The rate of hydrolysis can be influenced by pH, with both acidic and alkaline conditions potentially accelerating the process.
Correlation Between Polymer Chemical Structure and Biodegradability
The chemical structure of this compound polymers plays a crucial role in their biodegradability. The presence of ester bonds provides a point of attack for hydrolytic enzymes, a feature absent in polymers with all-carbon backbones like polyethylene (B3416737). nih.govresearchgate.net
The long oleyl side chain significantly influences the polymer's properties and, consequently, its degradation. The hydrophobicity imparted by the C18 oleyl group can affect the accessibility of the polymer to microbial enzymes. While some studies suggest that long alkyl side chains in polyacrylates can lead to higher branching, which might affect degradation, the primary impact is the introduction of a large, potentially biodegradable, side group. a-star.edu.sgresearchgate.net
Factors Influencing Biodegradation Efficacy
The efficiency of this compound polymer biodegradation is not solely dependent on the polymer's structure and the presence of capable microorganisms but is also heavily influenced by environmental conditions.
Impact of Environmental Conditions (pH, Temperature, Humidity)
pH: The pH of the environment can significantly affect both microbial activity and the chemical stability of the polymer. A study on the biodegradation of acrylic-based paint by Alcaligenes faecalis found that the optimal pH for degradation was 7.2. researcherslinks.commdpi.com Deviations from the optimal pH can inhibit the growth and enzymatic activity of degrading microorganisms. Furthermore, pH can influence the rate of abiotic hydrolysis of the ester bonds in the polymer.
Temperature: Temperature affects the metabolic rates of microorganisms and the kinetics of enzymatic reactions. The same study on Alcaligenes faecalis reported an optimal temperature of 37°C for the biodegradation of acrylic paint. researcherslinks.commdpi.com Higher temperatures can also accelerate abiotic degradation processes like hydrolysis and photo-oxidation, although excessively high temperatures can denature microbial enzymes.
Humidity: Water is essential for both microbial life and the hydrolytic cleavage of the ester bonds in the polymer. Higher humidity or the presence of water in the environment facilitates the swelling of the polymer matrix, which can increase the accessibility of the ester linkages to both water molecules for chemical hydrolysis and to microbial enzymes for biodegradation.
Table 2: Optimal Conditions for Acrylic Paint Biodegradation by Alcaligenes faecalis
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 7.2 | researcherslinks.commdpi.com |
| Temperature | 37 °C | researcherslinks.commdpi.com |
| Agitation Speed | 200 rpm | researcherslinks.com |
| Inoculum Concentration | 10% | mdpi.com |
| Paint Concentration | 2% | mdpi.com |
Optimization of Inoculum Concentration and Nutrient Sources
The efficiency of microbial degradation of acrylate polymers is highly dependent on environmental conditions. Optimizing factors such as the concentration of the microbial inoculum and the availability of essential nutrients can significantly enhance biodegradation rates. ekb.egekb.eg
Research on the biodegradation of acrylic-based paints by the bacterium Alcaligenes faecalis has provided valuable insights into these optimization parameters. In one study, A. faecalis was able to degrade 68% of an acrylic paint formulation within 14 days when provided as the sole carbon source in a mineral salt medium. ekb.egekb.eg The study demonstrated that the rate of degradation could be substantially improved by adjusting several key factors.
The concentration of the inoculum plays a critical role. It was observed that increasing the inoculum size of A. faecalis up to 10% (v/v) resulted in the highest biodegradation efficacy, achieving a 75% degradation of the acrylic paint. ekb.eg Similarly, the concentration of the contaminant itself influences the process, with a 2% (v/v) paint concentration yielding a maximum degradation of 73%. ekb.eg Higher concentrations, such as 4% (v/v), were found to reduce the efficiency of biodegradation, likely due to substrate inhibition. ekb.eg
Nutrient sources, particularly nitrogen, are also vital for microbial activity. The addition of exogenous nitrogen sources was shown to boost the degradation potency of A. faecalis. ekb.eg Among the various nitrogen sources tested, yeast extract proved to be the most effective, leading to a 78% degradation rate. ekb.eg The study identified the optimal conditions for the highest biodegradation rate by A. faecalis to be a pH of 7.2, a temperature of 37°C, an agitation speed of 200 rpm, a 10% inoculum concentration, and a 2% paint concentration, with yeast extract as the primary nitrogen source. ekb.egekb.eg
Table 1: Optimization of Conditions for Acrylic Paint Biodegradation by Alcaligenes faecalis
| Parameter | Optimal Condition | Maximum Degradation Efficiency (%) |
| Inoculum Concentration | 10% (v/v) | 75% |
| Paint Concentration | 2% (v/v) | 73% |
| Nitrogen Source | Yeast Extract (10%) | 78% |
| pH | 7.2 | Not specified individually |
| Temperature | 37 °C | Not specified individually |
| Agitation Speed | 200 rpm | 75% |
Data sourced from studies on acrylic-based paint degradation. ekb.egekb.eg
Influence of Polymer Molecular Weight and Morphology on Degradation Rate
The molecular characteristics of acrylate polymers, specifically their molecular weight and morphology, are determinant factors in their susceptibility to biodegradation. nih.govacs.org
Molecular Weight: Generally, lower molecular weight polymers are more readily biodegradable. kristujayanti.edu.in This is because smaller polymer chains are more easily transported across microbial cell membranes for metabolism. Studies on poly(sodium acrylate) have shown that polymers with an average molecular weight of 1000 were degraded by 73% in two weeks, whereas polymers with a molecular weight of 4000 were only degraded by 20% in the same timeframe. miljodirektoratet.no Similarly, research on acrylated poly(caprolactone) demonstrated that degradation profiles are linked to cross-link density, which is itself related to the prepolymer's molecular weight. acs.org Low cross-link density, often associated with higher molecular weight prepolymers, led to degradation times up to 2.5 times shorter than those of more highly cross-linked polymers derived from lower molecular weight prepolymers. acs.org However, for some polymer types, higher molecular weight species are more subject to initial shear-induced degradation during processing, which can break down long chains into smaller, more biodegradable fragments. mdpi.com
Morphology: The physical form and structure of the polymer also impact degradation. Factors such as chain branching, cross-linking, and surface properties are significant. mdpi.comrsc.org The degradation of polyacrylates in soil is a surface-level phenomenon, influenced by hydrolysis, photodegradation, and microbial action. mdpi.com A rougher surface morphology can increase the surface area available for microbial attack. The formation of cross-linked structures can initially increase the average molecular weight, but subsequent chain scission (fragmentation) at longer exposure times leads to degradation. rsc.org The degradation rate is also affected by the polymer's hydrophilic (water-attracting) or hydrophobic (water-repelling) nature. Hydrophilic groups in a polyacrylate can promote water uptake, causing the material to swell and potentially accelerating degradation. mdpi.com
Table 2: Effect of Molecular Weight on Polyacrylate Biodegradation
| Polymer Type | Average Molecular Weight ( g/mol ) | Extent of Biodegradation (%) | Timeframe |
| Poly(sodium acrylate) | 1000 | 73 | 2 weeks |
| Poly(sodium acrylate) | 1500 | 49 | 2 weeks |
| Poly(sodium acrylate) | 4000 | 20 | 2 weeks |
Data adapted from a study on the degradation of poly(sodium acrylate) by a bacterial consortium. miljodirektoratet.no
Bioremediation Strategies for Acrylate-Contaminated Environments
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. researchgate.netresearchgate.net For sites contaminated with acrylate polymers and their monomeric precursors, several bioremediation strategies can be employed. These techniques are generally categorized as in situ (treatment at the site) or ex situ (removal and treatment elsewhere). clearias.comprepp.in
Common in situ bioremediation strategies applicable to acrylate contamination include:
Biostimulation: This strategy involves modifying the contaminated site to stimulate the activity of indigenous microorganisms capable of degrading the target pollutants. rsc.org This is often achieved by adding nutrients like nitrogen and phosphorus, or electron acceptors such as oxygen, to accelerate microbial growth and metabolic activity. rsc.orgnih.gov Adjusting environmental parameters like pH, temperature, and moisture content can also optimize conditions for biodegradation. clearias.comrsc.org
Bioaugmentation: This approach involves the introduction of specific, pre-selected microbial strains or consortia to a contaminated site. researchgate.net This is particularly useful when the indigenous microbial population lacks the capability to degrade a specific contaminant or when the degradation rate is too slow. researchgate.net For example, bacteria like Alcaligenes faecalis or Pseudomonas fluorescens, which have demonstrated the ability to degrade acrylates, could be introduced to a contaminated environment. ekb.egicm.edu.pl
Bioventing: An in situ technique that enhances the aerobic degradation of pollutants in the unsaturated soil zone by supplying air or oxygen through wells. clearias.comprepp.in This stimulates the activity of indigenous aerobic bacteria.
Ex situ strategies, such as the use of bioreactors, involve excavating the contaminated soil or pumping contaminated water to a controlled environment where conditions for biodegradation can be precisely managed and optimized. clearias.com The choice of strategy depends on the site characteristics, the type and concentration of the acrylate contaminant, and cost-effectiveness. researchgate.net
Sustainable Polymer Design through Life Cycle Assessment for Reduced Environmental Impact
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and final disposal. rsc.orgmdpi.comtandfonline.com For polymers like this compound, LCA is a critical tool for designing more sustainable materials and processes that minimize environmental harm. chalmers.se
An LCA provides a holistic view, identifying environmental "hotspots" in a polymer's life cycle. chalmers.se For example, a cradle-to-gate LCA of a bio-based sodium polyacrylate produced from pulp mill side streams revealed that while it had a lower global warming potential (GWP) than its fossil-based counterpart, the fossil-based polymer performed better in other impact categories like acidification and eutrophication potential. chalmers.se This highlights the trade-offs involved in sustainable design.
By incorporating renewable, bio-based feedstocks, such as polysaccharides or plant-derived oils, into the polymer structure, it is possible to reduce the carbon footprint. mdpi.comresearchgate.net One study developed an acrylic-based biopolymer for leather production by replacing some fossil-based raw materials with biomass-derived polysaccharides. The resulting LCA showed that this biopolymer reduced the carbon footprint by 9% compared to the standard fossil-based product. mdpi.comnih.gov However, the study also found that the standard resin had a lower environmental impact in 14 out of 19 categories analyzed. mdpi.com A subsequent sensitivity analysis showed that using a protein-derived biopolymer instead of a polysaccharide could reduce the environmental impact in 16 of the 19 categories, demonstrating that the choice of bio-based raw material is critical. mdpi.comnih.gov
Advanced Materials Science Applications of Oleyl Acrylate Polymers
Development of Functional Polymer Coatings and Films
Polymers derived from oleyl acrylate (B77674) are increasingly utilized in the formulation of functional coatings and films where specific surface and mechanical properties are required. The long oleyl side chain plays a crucial role in defining the performance of these materials.
The incorporation of oleyl acrylate into polymer structures is an effective strategy for engineering hydrophobic surfaces. The long, nonpolar oleyl chain reduces surface energy, leading to enhanced water repellency. When copolymerized with other monomers, the this compound units can migrate to the polymer-air interface, creating a low-energy surface that repels water. mdpi.com This behavior is foundational to creating water-resistant and self-cleaning coatings.
Copolymers based on monomers derived from plant oils, such as olive oil which is rich in oleic acid precursors, are capable of forming coatings with low surface energy and significant water-repellent properties. mdpi.com The hydrophobic fatty acid chains within the polymer structure enhance the water resistance of the final coating. mdpi.com While the principle is often demonstrated with fluorinated acrylates which provide both hydrophobicity and oleophobicity, the fundamental contribution of a long alkyl chain like the oleyl group is to lower the surface energy to repel water. acs.orgmdpi.com The synthesis of polymers that incorporate these hydrophobic moieties allows for the creation of materials with enhanced durability and resistance to moisture. google.com
The physical and mechanical properties of polymeric films can be precisely tailored by incorporating this compound. The long, flexible oleyl side chain acts as an internal plasticizer, increasing the flexibility and reducing the brittleness of the polymer film. mdpi.com This is particularly useful in applications requiring materials that can withstand deformation without cracking.
Polymer Composites and Hybrid Materials
This compound polymers are valuable components in the fabrication of advanced composites and hybrid materials, where they can improve compatibility between different phases or impart responsive properties.
In the field of polymer nanocomposites, achieving a uniform dispersion of inorganic nanoparticles within a polymer matrix is a significant challenge. tandfonline.comnih.govmdpi.com The surface of nanoparticles is often modified with surfactants or coupling agents to ensure compatibility with the host polymer. Oleic acid, the precursor to the oleyl group, is widely used to coat magnetite (Fe₃O₄) nanoparticles. researchgate.netnih.gov This oleic acid layer forms a hydrophobic shell around the nanoparticles, making them dispersible in nonpolar solvents and compatible with hydrophobic polymer matrices. tandfonline.comnih.gov
Polymers containing this compound are particularly well-suited to serve as matrices for such surface-modified nanoparticles. The oleyl side chains of the polymer can interdigitate with the oleyl chains on the surface of the nanoparticles, promoting excellent dispersion and preventing agglomeration. tandfonline.comnih.gov This approach has been used to create homogeneous and transparent magnetic polymer nanocomposites. tandfonline.com The integration of oleyl-coated magnetite nanoparticles into polymer matrices allows for the development of advanced materials with combined optical, magnetic, and mechanical properties. tandfonline.comresearchgate.net This compatibility is crucial for applications in fields like data storage, sensors, and biomedical devices. thno.orgresearchgate.net
| Nanoparticle System | Surface Modifier | Polymer Matrix Component | Benefit of Oleyl Group |
| Magnetite (Fe₃O₄) | Oleic Acid / Oleylamine | Poly(this compound) | Enhances dispersion, prevents agglomeration, improves matrix compatibility. tandfonline.comresearchgate.netdiva-portal.org |
| Iron Oxide (Fe-oxide) | Oleic Acid | PMMA (by in-situ polymerization) | Increases compatibility of inorganic particles with the polymer matrix. tandfonline.comnih.gov |
| Magnetite (Fe₃O₄) | Oleyl-chitosan | Self-assembled core-shell | Provides a hydrophobic core for loading SPIONs for imaging applications. thno.org |
This table illustrates the role of the oleyl group in mediating the interface between inorganic nanoparticles and polymer matrices.
Fabrication of Humidity-Responsive Lamellar Actuators
A novel application of this compound is in the creation of smart materials that respond to environmental stimuli. Researchers have recently developed humidity-responsive lamellar materials through the self-assembly of random copolymers of sodium acrylate (a hydrophilic monomer) and this compound (a hydrophobic monomer). nih.govacs.orgacs.org
These copolymers form lamellar structures where hydrophilic sodium acrylate segments alternate with hydrophobic this compound segments. nih.govacs.org The material efficiently absorbs water from the environment into the hydrophilic domains. nih.govresearcher.life This water intercalation causes the domain spacing to expand, leading to a macroscopic change in the material's shape. nih.govacs.org Conversely, when the relative humidity decreases, water is released, and the material contracts. This reversible expansion and contraction at the sub-nanometer level allows the polymer film to function as a moisture-sensitive actuator, capable of performing mechanical work in response to changes in ambient humidity. nih.govacs.orgresearcher.life
| Copolymer System | Hydrophilic Component | Hydrophobic Component | Actuation Mechanism | Domain Spacing Control |
| P(ANa-ran-OA) | Sodium Acrylate (ANa) | This compound (OA) | Reversible expansion/contraction via water absorption/release into hydrophilic layers. nih.govacs.org | 2-6 nm, with sub-1 nm changes responsive to humidity. nih.govacs.org |
This table summarizes the characteristics of humidity-responsive actuators based on sodium acrylate/oleyl acrylate copolymers.
Rheology Modification and Flow Improvement in Complex Fluids
The long alkyl chain of this compound makes its polymers effective rheology modifiers, particularly in non-aqueous systems. These polymers are used to control the viscosity and flow behavior of complex fluids such as fuels, lubricants, and personal care formulations. researchgate.netbasf.uswemorefun.com
In the context of biofuels and petroleum, polyacrylates are known to act as cold flow improvers and pour point depressants. researchgate.netmdpi.com For example, a copolymer of this compound and stearyl acrylate has been shown to improve the cold flow properties of soybean biodiesel by modifying the crystallization of saturated fatty esters at low temperatures. researchgate.net Similarly, acrylate terpolymers can significantly reduce the viscosity of crude oil, aiding in its transportation through pipelines. researchgate.net The mechanism involves the polymer co-crystallizing with the wax components in the fluid, hindering the formation of large crystal networks that impede flow. researchgate.net
In personal care products, acrylate-based polymers are used to thicken formulations, stabilize emulsions, and provide specific sensory characteristics. basf.uswemorefun.com The inclusion of hydrophobic monomers like this compound can be used to tailor the rheological properties and feel of lotions, creams, and gels. wemorefun.com The ability of these polymers to modify flow properties is also critical in advanced manufacturing, such as in formulating acrylate-based suspensions with suitable viscosity for 3D printing. mdpi.com
Polymeric Additives for Crude Oil (Pour Point Depressants, Viscosity Index Improvers)
Polymers incorporating this compound are highly effective as additives for modifying the properties of crude oil and lubricants, particularly as Pour Point Depressants (PPDs) and Viscosity Index Improvers (VIIs).
The long aliphatic chain of the oleyl group is crucial for the function of these polymers as PPDs. In waxy crude oils, a decrease in temperature causes the paraffin (B1166041) waxes to crystallize, forming an interlocking network that can impede or completely stop the flow of the oil. This phenomenon defines the pour point, the lowest temperature at which the oil will flow. Polymeric PPDs, such as copolymers of stearyl acrylate, acrylic acid, and allyl oleate (B1233923), interact with the wax crystals as they form. researchcommons.org The hydrophobic alkyl chains of the polymer, including the oleyl groups, co-crystallize with the paraffin molecules, while the polymer backbone prevents the formation of large, three-dimensional crystal networks. researchcommons.org Instead, smaller, non-agglomerated crystals are formed, allowing the crude oil to remain fluid at lower temperatures. researchcommons.orgresearchgate.net
Research has demonstrated the effectiveness of copolymers containing long-chain alkyl groups, like oleyl, in significantly lowering the pour point of crude oil. For instance, polymeric additives prepared from stearyl acrylate (StA), acrylic acid (AA), and allyl oleate (AO) have been shown to be effective PPDs. researchcommons.org The efficiency of these additives depends on factors such as their concentration and the specific composition of the copolymer. researchcommons.orgresearchgate.net
As Viscosity Index Improvers, oil-soluble polymers like poly(this compound) modify the rheological properties of lubricating oils over a range of operating temperatures. scispace.com The viscosity of lubricating oil must be low enough at cold temperatures for easy engine starting and high enough at operating temperatures to maintain a protective lubricating film. scispace.comscirp.org VIIs are long-chain polymers that exist as coiled molecules in the oil at low temperatures, having a minimal impact on the oil's viscosity. jocpr.com As the temperature increases, the polymer coils expand, increasing their hydrodynamic volume. This expansion counteracts the natural tendency of the oil to thin out, resulting in a more stable viscosity profile across the temperature range and thus a higher viscosity index (VI). scirp.orgjocpr.com The choice of monomers, like this compound, allows for the fine-tuning of the polymer's solubility and thermal expansion characteristics in the base oil. acs.org
Table 1: Effect of Stearyl Acrylate/Allyl Oleate/Acrylic Acid Copolymer as a Pour Point Depressant for Crude Oil Data sourced from a study on polymeric additives for waxy crude oil. researchcommons.org
| Additive Concentration (ppm) | Pour Point of Treated Crude Oil (°C) | Pour Point Depression (°C) |
| 0 (Untreated) | 18 | 0 |
| 500 | 6 | 12 |
| 1000 | 3 | 15 |
| 1500 | 0 | 18 |
| 2000 | 3 | 15 |
| 3000 | 3 | 15 |
Water Viscosifiers and Surfactants for Enhanced Oil Recovery
In Enhanced Oil Recovery (EOR), polymers containing this compound are used to create sophisticated fluids that improve the efficiency of oil extraction. Polymer flooding is a key EOR technique where water-soluble polymers are added to the injection water to increase its viscosity. oap-journals.netopenaccesspub.org This increased viscosity improves the sweep efficiency by reducing the mobility ratio between the injected water and the reservoir oil, preventing the water from bypassing the oil. oap-journals.net
Hydrophobically associating polymers, which can be synthesized using this compound, are particularly effective. These are typically water-soluble polymers, like polyacrylamide, that have been modified with a small number of hydrophobic groups, such as the oleyl chain. researchgate.net In an aqueous solution, these hydrophobic oleyl groups associate with each other, forming a transient network that dramatically increases the viscosity and improves the viscoelastic properties of the solution. researchgate.net
Furthermore, the incorporation of oleyl groups imparts surfactant-like properties to the polymer. scispace.com These amphiphilic polymers can act as polymeric surfactants, which not only increase the viscosity of the displacing fluid but also reduce the interfacial tension (IFT) between the oil and water phases. scispace.comijcce.ac.irresearchgate.net The reduction in IFT helps to mobilize residual oil that is trapped in the reservoir pores by capillary forces. ijcce.ac.ir Studies on copolymers functionalized with oleic acid derivatives have shown their ability to act as both viscosifiers and surfactants, making them promising candidates for chemical EOR applications. researchgate.netscispace.com For example, a novel acrylamide-based copolymer functionalized with an oleic imidazoline (B1206853) derivative demonstrated excellent thickening properties and enhanced oil recovery by up to 15.46% in core flooding tests. researchgate.net
Self-Assembled Polymeric Structures and Nanoparticles
The amphiphilic nature of copolymers derived from this compound drives their self-assembly into a variety of ordered nanostructures in solution and at interfaces.
Micellization Behavior of Amphiphilic Copolymers
Amphiphilic block or random copolymers containing a hydrophobic poly(this compound) segment and a hydrophilic segment (e.g., poly(ethylene glycol) or poly(acrylic acid)) can self-assemble into micelles in a selective solvent. researchgate.netresearchgate.net In an aqueous environment, these copolymers aggregate to form core-shell structures where the hydrophobic oleyl chains form the core, and the hydrophilic blocks form the corona, which interfaces with the water. nih.govresearchgate.net This process occurs above a specific concentration known as the critical micelle concentration (CMC). nih.gov
The presence of the oleyl group, along with other hydrophobic monomers like octadecyl acrylate, in random block terpolymers has been shown to result in the formation of core-crystalline, thermoresponsive micelles and vesicles in water. researchgate.net The amorphous nature of the oleyl units can be used to modulate the crystallization of other hydrophobic components within the micellar core. researchgate.net In nonpolar solvents like hexane, the structure inverts to form reverse micelles, with the hydrophilic blocks forming the core and the oleyl chains extending into the surrounding medium. researchgate.net The size and morphology of these self-assembled structures can be controlled by the copolymer's composition, block length, and the surrounding environmental conditions. researchgate.net
Table 2: Hydrodynamic Radius of Micelles from Oleyl Glycidyl (B131873) Ether (OlGE) Copolymers in Water Data from Dynamic Light Scattering (DLS) of analogous amphiphilic copolymers containing oleyl chains. rsc.org
| Copolymer (Hydrophilic-Hydrophobic) | Aggregate Type | Hydrodynamic Radius (nm) |
| mPEG-b-P(OlGE) | Micelles | 115 |
| mPEG-b-P(OlGE) | Larger Aggregates | 420 |
| P(EO-stat-OlGE) | Micelles | 15 |
| P(EO-stat-OlGE) | Larger Aggregates | 130 |
Formation of Controlled Nanoparticle Architectures
This compound and polymers derived from it are instrumental in the fabrication of controlled nanoparticle architectures and polymer-inorganic nanocomposites. The oleyl group can serve as a capping agent or stabilizing ligand for inorganic nanoparticles, preventing their aggregation and ensuring their dispersion within a polymer matrix or solvent. nih.govmdpi.com For instance, oleyl-capped nanoparticles can be assembled at interfaces to form ordered films and structures. researchgate.net
Furthermore, the acrylate functionality provides a reactive site for polymerization. academie-sciences.fr Nanoparticles can be functionalized with molecules containing an acrylate group, turning them into "macromonomers" that can be polymerized to form a hybrid material where the nanoparticles are covalently integrated into the polymer structure. This approach allows for a high degree of control over the final material's structure and properties. academie-sciences.fr
The polymerization of this compound in nanoemulsion systems is another route to creating well-defined polymeric nanoparticles. google.com For example, poly-lauryl acrylate nanoparticles have been formed by polymerizing nanoemulsions stabilized with surfactants containing oleyl chains (decaethylene glycol oleyl ether). google.com This demonstrates how the oleyl group can play a crucial role as a surfactant component in templating the formation of nanoparticles with controlled size and morphology. The ability to create these controlled architectures is vital for applications in fields such as optics, electronics, and catalysis. nih.govacademie-sciences.fr
Future Research Directions for Oleyl Acrylate Chemistry
Novel Synthesis Routes for Enhanced Sustainability and Atom Economy
The conventional synthesis of oleyl acrylate (B77674) often involves esterification or transesterification reactions that can be energy-intensive and may generate significant waste. Future research must prioritize the development of greener synthetic methodologies that enhance both sustainability and atom economy. jocpr.comwikipedia.org
One promising avenue is the exploration of enzymatic catalysis. Lipases, for instance, can catalyze the esterification of oleic acid or the transesterification of oleyl alcohol with acrylic acid or its esters under mild conditions, potentially reducing energy consumption and byproduct formation. Research should focus on identifying robust and recyclable enzyme systems with high selectivity for oleyl acrylate synthesis.
The principles of atom economy, which emphasize the maximization of atoms from reactants into the final product, should be a guiding principle in the design of new synthetic routes. jocpr.comwikipedia.org Reactions like addition reactions, which theoretically have 100% atom economy, should be explored for the synthesis of this compound and its derivatives. jk-sci.com A comparative analysis of different synthetic approaches using tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) can provide quantitative measures of their environmental impact, guiding researchers toward the most benign methods. researchgate.netrsc.org
Table 1: Comparison of Potential Synthesis Routes for this compound
| Synthesis Route | Potential Advantages | Research Focus |
| Enzymatic Catalysis | Mild reaction conditions, high selectivity, reduced byproducts, use of renewable catalysts. | Identifying robust and recyclable lipases, optimizing reaction parameters (temperature, solvent), and feedstock purity. |
| Olefin Metathesis | Direct functionalization of oleyl feedstocks, potential for novel monomer structures. rsc.orgresearchgate.net | Developing highly active and selective catalysts that tolerate functional groups, eliminating the need for protecting groups. rsc.org |
| Green Chemistry Principles | Maximized atom economy, reduced waste, use of renewable feedstocks and solvents. jocpr.comjk-sci.com | Designing addition reactions, exploring solvent-free conditions, and integrating renewable sources for all reactants. jk-sci.com |
Exploration of Advanced Polymerization Techniques for Tailored Polymeric Architectures
The properties of poly(this compound) are intrinsically linked to its molecular architecture. Conventional free radical polymerization offers limited control over molar mass, dispersity, and polymer structure. youtube.com Future research should therefore concentrate on advanced polymerization techniques to synthesize well-defined poly(this compound) architectures, including homopolymers, block copolymers, and graft copolymers.
Controlled radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for achieving this control. sci-hub.secolab.wsresearchgate.net While these techniques have been successfully applied to other long-chain acrylates like lauryl and stearyl acrylate, their application to this compound remains an area ripe for exploration. researchgate.netresearchgate.net Research should focus on optimizing catalyst systems and reaction conditions to achieve high monomer conversion and narrow molar mass distributions for this compound polymerization. colab.ws The ability to create block copolymers by sequentially adding different monomers opens up possibilities for creating novel materials with tailored properties, such as thermoplastic elastomers or amphiphilic polymers. sci-hub.se
Furthermore, emulsion and miniemulsion polymerization techniques offer environmentally friendly, water-based systems for producing poly(this compound) nanoparticles. mdpi.com These methods can be used to create stable latexes with potential applications in coatings, adhesives, and biomedical fields. nih.gov Future studies should investigate the influence of surfactants and comonomers on particle size, stability, and the final properties of the resulting polymer films. mdpi.com
Deeper Understanding of Structure-Property Relationships at the Nanoscale
The long, flexible oleyl side chain is expected to significantly influence the nanoscale morphology and, consequently, the macroscopic properties of poly(this compound). A fundamental understanding of these structure-property relationships is crucial for designing materials with specific performance characteristics.
Future research should employ advanced characterization techniques to probe the nanoscale structure of this compound-based polymers. Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can visualize the surface topography and internal morphology, revealing how the oleyl chains pack and organize. Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can provide quantitative information on the crystalline or amorphous nature of the polymer and the presence of any ordered nanostructures.
A key area of investigation is the influence of the oleyl side chain on the thermal and mechanical properties of the polymer. For instance, the long aliphatic chain is expected to impart a low glass transition temperature (Tg), resulting in flexible materials at room temperature. mdpi.com Research should systematically study how factors such as molar mass, dispersity, and branching affect the Tg, melting temperature (Tm), and mechanical properties like tensile strength and elongation at break. The introduction of nanoparticles, such as nano-SiO2 or graphene oxide, could further modify these properties by creating nanocomposites with enhanced performance. mdpi.comresearchgate.net
Comprehensive Biodegradation Studies for Environmental Remediation and Sustainable Material Design
As with any polymer, understanding the end-of-life fate of poly(this compound) is critical for its sustainable application. While the ester linkages in the polymer backbone are potentially susceptible to hydrolysis and microbial attack, comprehensive biodegradation studies are currently lacking. nih.govnih.gov
Future research must focus on systematic investigations into the biodegradability of poly(this compound) under various environmental conditions, including soil, compost, and aquatic environments. icm.edu.pl Standardized testing methods should be employed to quantify the rate and extent of biodegradation. nih.gov Identifying the specific microorganisms and enzymes responsible for the degradation of poly(this compound) is another crucial step. nih.govresearchgate.net This knowledge can be used to design materials with controlled biodegradability or to develop biotechnological solutions for waste management. nih.gov
Factors influencing the rate of biodegradation, such as the polymer's molar mass, crystallinity, and the presence of additives, should be thoroughly investigated. nih.gov For example, the long oleyl side chain might initially hinder microbial access to the polymer backbone, affecting the degradation rate. Understanding these factors will enable the rational design of this compound-based materials that are both durable during their service life and readily biodegradable upon disposal.
Integrated Computational and Experimental Approaches for Rational Material Design and Prediction
An integrated approach that combines computational modeling with experimental validation can significantly accelerate the design and development of new this compound-based materials. mdpi.comresearchgate.netrsc.org
Molecular dynamics (MD) simulations can provide valuable insights into the nanoscale structure and dynamics of poly(this compound). These simulations can predict how the oleyl side chains pack, the degree of chain entanglement, and how the polymer interacts with other molecules or surfaces. This information can be used to predict macroscopic properties such as viscosity, mechanical strength, and permeability.
Quantum mechanical (QM) calculations can be employed to understand the reactivity of the this compound monomer in different polymerization reactions, aiding in the design of more efficient catalysts and the prediction of reaction kinetics.
Life Cycle Assessment (LCA) is a powerful computational tool for evaluating the environmental impact of a material from cradle to grave. ornl.gov Conducting a comprehensive LCA for this compound, considering different synthesis routes, polymerization methods, and end-of-life scenarios, will provide a holistic view of its sustainability and guide the development of truly green materials. ornl.gov The experimental validation of these computational predictions is essential to refine the models and ensure their accuracy. This synergistic approach will enable a more rational and efficient design of this compound-based materials with tailored properties and minimal environmental footprint. mdpi.com
Q & A
Q. What are the standard experimental protocols for synthesizing oleyl acrylate, and how can purity be validated?
Methodological Answer: Synthesis typically involves esterification of acrylic acid with oleyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymes (e.g., lipases) in solvent-free or low-solvent systems . For purity validation:
- Chromatography: Use GC-MS or HPLC to detect unreacted monomers or side products.
- Spectroscopy: Confirm ester bond formation via FTIR (C=O stretch at ~1730 cm⁻¹) and ¹H NMR (olefinic protons at δ 5.3–5.4 ppm, acrylate vinyl protons at δ 5.8–6.4 ppm) .
- Thermal Analysis: DSC to check melting behavior and thermal stability .
Q. How should researchers design controlled experiments to assess this compound’s reactivity in polymerization studies?
Methodological Answer:
- Variables: Vary initiator concentration, temperature, and monomer ratios.
- Control Groups: Include inert atmospheres (N₂) to prevent oxidation and reference monomers (e.g., methyl acrylate) for comparison .
- Kinetic Monitoring: Use in-situ techniques like Raman spectroscopy or gravimetry to track conversion rates .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis conditions, and what statistical models are appropriate?
Methodological Answer:
- Design: Central Composite Rotatable Design (CCRD) to evaluate factors like temperature, enzyme load, and agitation speed .
- Model Fitting: Use quadratic polynomial models (e.g., ) to predict yield and validate via ANOVA .
- Validation: Compare experimental vs. predicted yields (e.g., 85% observed vs. 87% predicted) to assess model accuracy .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, FTIR, and XPS to confirm functional group assignments. For example, overlapping peaks in NMR may require DEPT-135 or HSQC for resolution .
- Computational Aids: Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data .
- Peer Review: Consult crystallographic databases (e.g., Cambridge Structural Database) or prior literature to verify structural hypotheses .
Q. How can researchers investigate the mechanistic role of this compound in photoinitiated polymerization systems?
Methodological Answer:
Q. What methodologies address reproducibility challenges in this compound-based hydrogel fabrication?
Methodological Answer:
- Standardized Protocols: Document solvent purity (±0.1% tolerance), degassing steps, and curing times .
- Batch Testing: Replicate experiments across ≥3 independent batches to assess variability .
- Data Reporting: Include raw data (e.g., rheological curves, swelling ratios) in supplementary materials for peer validation .
Data Management & Interpretation
Q. How should researchers handle conflicting solubility data for this compound in nonpolar solvents?
Methodological Answer:
- Contextual Analysis: Compare solvent purity (e.g., HPLC-grade vs. technical-grade hexane), temperature, and measurement techniques (e.g., turbidimetry vs. gravimetry) .
- Meta-Analysis: Aggregate data from ≥5 studies to identify trends (e.g., solubility in toluene ranges from 0.5–1.2 g/mL at 25°C) and outliers .
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
